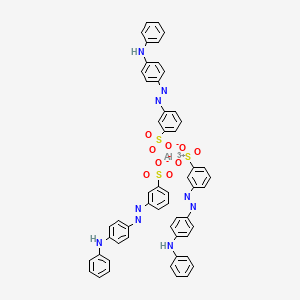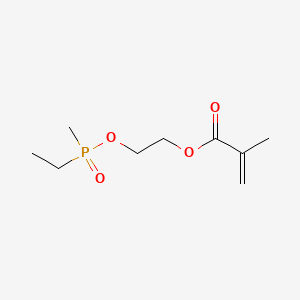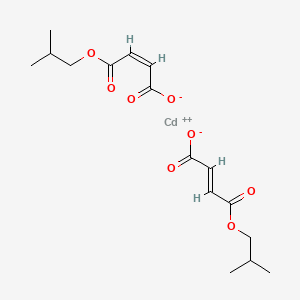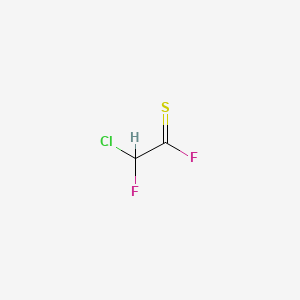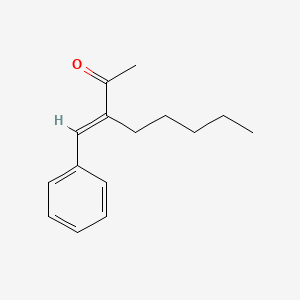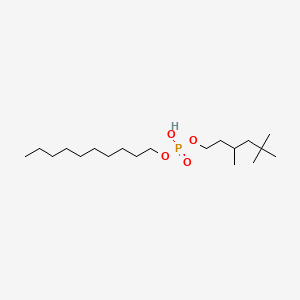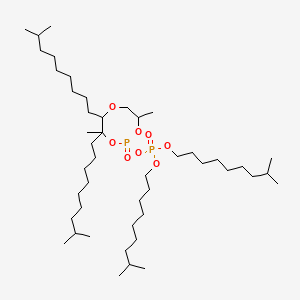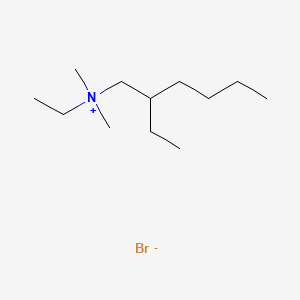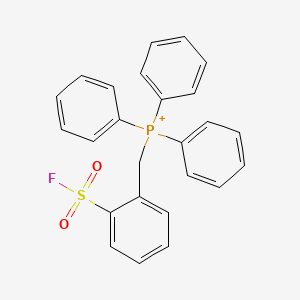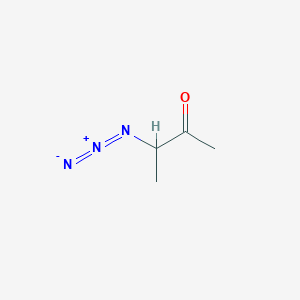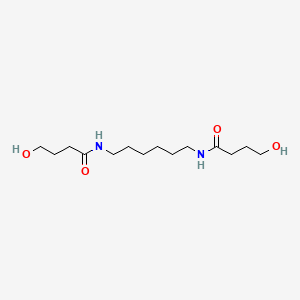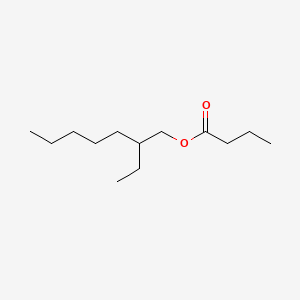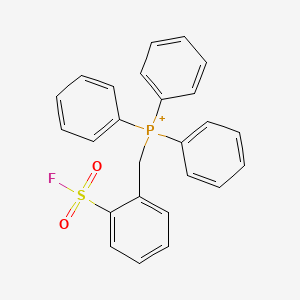
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. The reaction conditions often require the use of a base to facilitate the formation of the desired product. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The phosphoranyl group can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Wissenschaftliche Forschungsanwendungen
2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often mediated by nucleophilic attack on the sulfonyl fluoride group, resulting in the formation of a stable covalent complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Fluoride: A simpler compound with similar reactivity but lacking the triphenylphosphoranyl group.
Triphenylphosphine: A related compound that shares the triphenylphosphoranyl group but lacks the sulfonyl fluoride functionality.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool in both research and industrial settings .
Eigenschaften
CAS-Nummer |
802325-69-5 |
|---|---|
Molekularformel |
C25H21FO2PS+ |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
(2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
InChI-Schlüssel |
SWDREQUIIHRFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


